
N-pyrrolidinyl-3,4-DMA (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyrrolidinyl-3,4-DMA (hydrochloride) is an analytical reference standard categorized as an amphetamine. It is primarily used in research and forensic applications. The compound is known for its stimulant properties and is often utilized in mass spectrometry and other analytical techniques .
Preparation Methods
The synthesis of N-pyrrolidinyl-3,4-DMA (hydrochloride) involves the reaction of 3,4-dimethoxyphenylacetone with pyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
N-pyrrolidinyl-3,4-DMA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
N-pyrrolidinyl-3,4-DMA (hydrochloride) is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry, particularly in mass spectrometry, to identify and quantify similar compounds.
Biology: The compound is used in studies related to neurotransmitter systems and their effects on biological processes.
Medicine: Research involving N-pyrrolidinyl-3,4-DMA (hydrochloride) helps in understanding the pharmacological effects of amphetamines and their potential therapeutic applications.
Industry: It is utilized in the development and testing of new analytical methods and instruments.
Mechanism of Action
N-pyrrolidinyl-3,4-DMA (hydrochloride) exerts its effects by interacting with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its stimulant properties .
Comparison with Similar Compounds
N-pyrrolidinyl-3,4-DMA (hydrochloride) is similar to other amphetamine derivatives, such as:
Methamphetamine: Both compounds have stimulant effects, but N-pyrrolidinyl-3,4-DMA (hydrochloride) is primarily used for research purposes.
3,4-Methylenedioxymethamphetamine (MDMA): While MDMA is known for its psychoactive effects, N-pyrrolidinyl-3,4-DMA (hydrochloride) is used in analytical and forensic applications.
N-pyrrolidinyl-3,4-DMA (hydrochloride) stands out due to its specific use in research and forensic applications, making it a valuable tool for scientists and researchers.
Properties
Molecular Formula |
C15H24ClNO2 |
|---|---|
Molecular Weight |
285.81 g/mol |
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)propan-2-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12(16-8-4-5-9-16)10-13-6-7-14(17-2)15(11-13)18-3;/h6-7,11-12H,4-5,8-10H2,1-3H3;1H |
InChI Key |
BZZOGUOIPUUXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



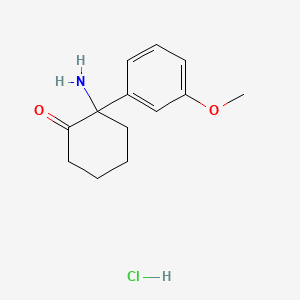

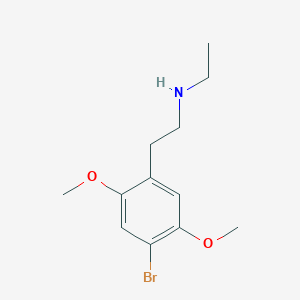

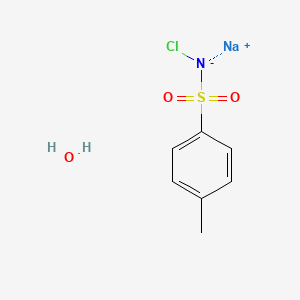

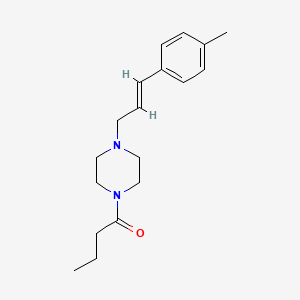
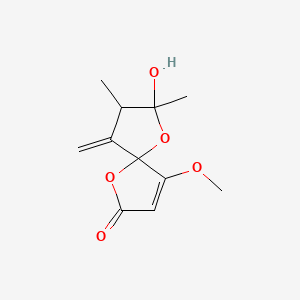
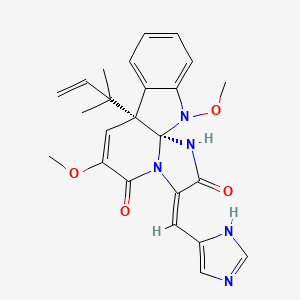
![(E)-2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B10820546.png)
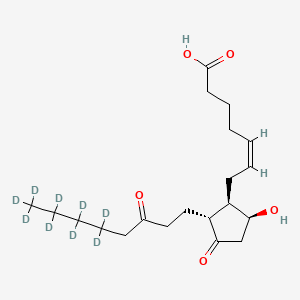
![(1S,3R,7R,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B10820550.png)

